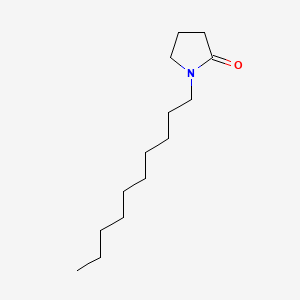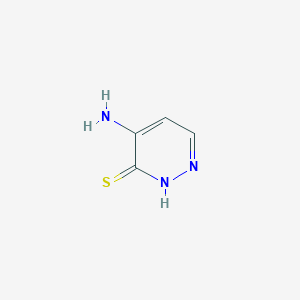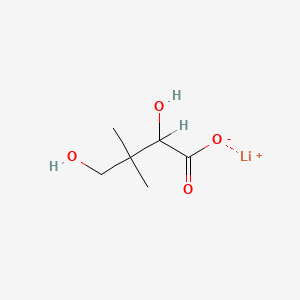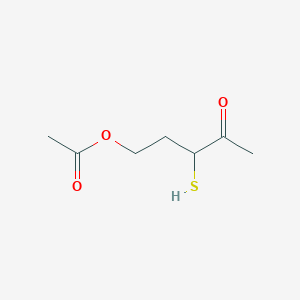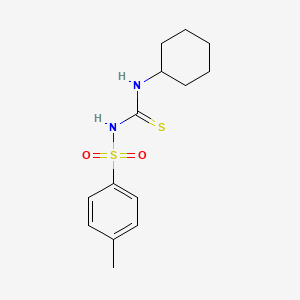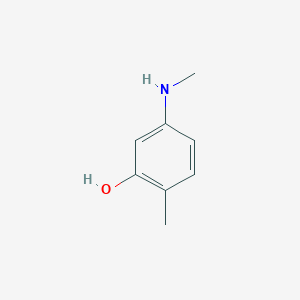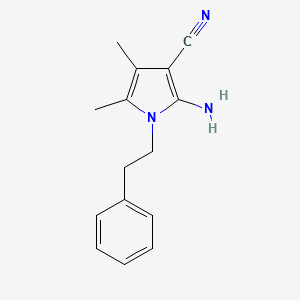
2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.
Introduction of Substituents:
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Various substitution reactions can occur, such as halogenation, alkylation, or acylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various amines.
科学研究应用
Chemistry
In chemistry, 2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the phenylethyl group, which may affect its biological activity and chemical properties.
2-amino-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile: Lacks the methyl groups, which may influence its reactivity and stability.
4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile:
Uniqueness
The presence of both the amino group and the phenylethyl group in 2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile makes it unique compared to similar compounds
属性
CAS 编号 |
55817-73-7 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC 名称 |
2-amino-4,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3/c1-11-12(2)18(15(17)14(11)10-16)9-8-13-6-4-3-5-7-13/h3-7H,8-9,17H2,1-2H3 |
InChI 键 |
FXFPZSZEJOHEHP-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C#N)N)CCC2=CC=CC=C2)C |
规范 SMILES |
CC1=C(N(C(=C1C#N)N)CCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


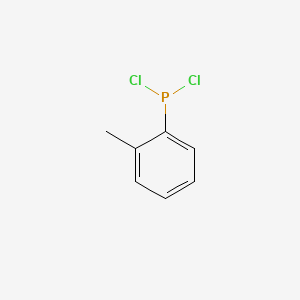
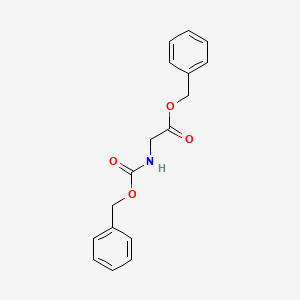
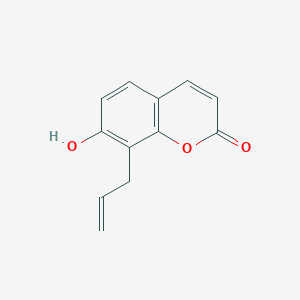

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-](/img/structure/B3053670.png)

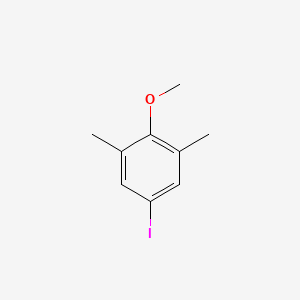
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/new.no-structure.jpg)
